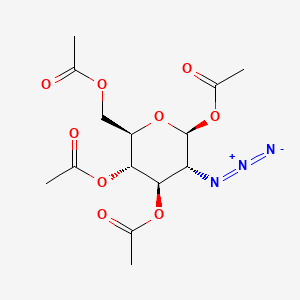

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose

Overview

Description

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose is a compound with the molecular formula C14H19N3O9 . It is a carbohydrate that has been used in the synthesis of disaccharides and D-glucose6-phosphate . It is also a highly valuable intermediate towards the synthesis of heparin-like GAGs .

Synthesis Analysis

The synthesis of this compound has been achieved through various methods. One method involves the use of freshly prepared triflic azide for the amine to azide conversion . More recently, the use of imidazole sulfonyl azide salts has been demonstrated as an effective and scalable alternative . Another method involves the preparation of the compound from D-mannose .Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC name [(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate . The molecular weight of the compound is 373.32 g/mol .Chemical Reactions Analysis

The 2-azido group in the compound acts as a latent amine, which can be re-accessible by several reductive chemistries . It also plays an important role in α-selective glycosylations .Physical And Chemical Properties Analysis

The compound has a molecular weight of 373.32 g/mol . It is a powder and has an optical activity of [α]/D +2.9±0.4°, c = 1 in chloroform .Scientific Research Applications

Scientific Field

- Fabrication Techniques: Single emulsion solvent evaporation and nanoprecipitation method .

- Collection Method: Molecular weight-dependent centrifugal filters without a high-speed centrifuge . Results Summary: The Ac42AzGlc-loaded PLGA nanoparticles were spherical with consistent nanometric size. Preliminary studies indicated potential for improved bioavailability and metabolic engineering .

Biomedicine

Scientific Field

- Synthesis: Used as a building block for antiviral drugs targeting viral infections . Results Summary: Holds significant importance in the advancement of treatments for viral diseases .

Bioengineering

Scientific Field

- Engineering Approach: Loaded into PLGA nanoparticles for efficient metabolic processing and bioavailability . Results Summary: Showed promise in preliminary studies but requires further confirmatory investigations .

Pharmacology

Scientific Field

- Drug Delivery Systems: Development of nanoparticles for targeted drug delivery . Results Summary: The engineered nanoparticles showed potential for various therapeutic methods .

Glycoscience

Scientific Field

- Cellular Studies: Cellular esterases cleave the acetyl groups, allowing the compound to be incorporated into proteins . Results Summary: Identified as a reporter for β-O-GlcNAc modifications, indicating its utility in glycoscience research .

Chemical Synthesis

Scientific Field

- Synthesis Role: Serves as a precursor in the chemical synthesis of various glycoscience-related compounds . Results Summary: Its role as a precursor is pivotal in the synthesis of complex sugars and related molecules .

Metabolic Engineering

Scientific Field

- Engineering Techniques: Preliminary in vivo studies with un-encapsulated Ac42AzGlc showed poor engineering, leading to the use of Ac42AzGlc-loaded nanoparticles for improved bioavailability . Results Summary: The studies indicated that Ac42AzGlc-loaded nanoparticles could lead to more efficient metabolic engineering .

Diagnostic Imaging

Scientific Field

- Nanoparticle Fabrication: Utilizing single emulsion solvent evaporation and nanoprecipitation methods for nanoparticle development . Results Summary: The resulting nanoparticles can be used as contrast agents in MRI, providing a non-invasive diagnostic tool .

Glycoconjugate Synthesis

Scientific Field

- Chemical Synthesis: Employed in the preparation of complex sugars and glycoconjugates . Results Summary: Its role as a precursor is crucial for the synthesis of structurally diverse and functionally significant molecules .

Inositol Synthase Substrate Study

Scientific Field

- Substrate Analysis: The compound is used in the synthesis of phosphorylated derivatives for biochemical studies . Results Summary: These studies are valuable for understanding the enzymatic pathways and functions of inositol synthase .

Anionic Surfactant Preparation

Scientific Field

- Surfactant Synthesis: It is involved in the chemical synthesis of surfactants, which have applications in various industries . Results Summary: The synthesized surfactants have potential use in detergents, emulsifiers, and other industrial applications .

Traditional Medicine

Scientific Field

- Medicinal Use: Extracts from plants containing glycosides related to this compound are used in traditional remedies . Results Summary: These plant extracts have been used for the treatment of rheumatalgia, paralysis, cardianeuria, and promoting the healing of wounds .

Immunology

Scientific Field

- Cellular Analysis: Employed in the labeling and tracking of immune cells to understand their behavior and response to pathogens . Results Summary: The compound facilitated the study of immune responses, providing insights into cellular defense mechanisms .

Environmental Science

Scientific Field

- Material Development: Used in the synthesis of environmentally friendly materials that can decompose naturally . Results Summary: The synthesized materials showed potential for reducing environmental pollution .

Food Chemistry

Scientific Field

- Additive Synthesis: Utilized in the production of preservatives and nutritional enhancers . Results Summary: The additives developed using this compound were effective in prolonging the freshness of food products .

Material Science

Scientific Field

- Smart Material Fabrication: Incorporated into materials that can change properties in response to external stimuli . Results Summary: The smart materials demonstrated responsiveness to temperature, pH, and other environmental factors .

Veterinary Medicine

Scientific Field

- Drug Development: Formulated into medications aimed at improving animal health and treating specific conditions . Results Summary: The veterinary drugs showed efficacy in improving the health outcomes of treated animals .

Cosmetics

Scientific Field

Future Directions

The compound has been used as a highly valuable intermediate towards the synthesis of heparin-like GAGs . It is also a core intermediate relevant to the wider synthesis of other GlcN-containing targets . The development of new methods for the amine to azide conversion, such as the use of imidazole sulfonyl azide salts, represents a promising direction for future research .

properties

IUPAC Name |

[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGHBQJLEHAMKJ-DHGKCCLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701001163 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose | |

CAS RN |

80321-89-7 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxyglucopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080321897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxyhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80321-89-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-5-amino-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]-[2-[2,3-di(tetradecanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl]amino]-5-oxopentanoic acid](/img/structure/B1214070.png)

![(3S)-3-[4-(4-carbamimidoylphenoxy)butanoylamino]-4-[[(2S)-1-(1,1-dioxo-1,4-thiazinan-4-yl)-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1214087.png)